(R)-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a fluorinated phenyl group. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde and ®-pyrrolidine.
Condensation Reaction: The aldehyde group of 3-fluoro-4-(trifluoromethyl)benzaldehyde reacts with the amine group of ®-pyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired ®-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(3-Fluoro-4-methylphenyl)pyrrolidine
- ®-2-(3-Chloro-4-(trifluoromethyl)phenyl)pyrrolidine
- ®-2-(3-Fluoro-4-(difluoromethyl)phenyl)pyrrolidine
Uniqueness
- Fluorine Substitution : The presence of multiple fluorine atoms enhances the compound’s stability and lipophilicity.
- Chirality : The ®-configuration imparts specific stereochemical properties, influencing its biological activity.
This detailed article provides a comprehensive overview of ®-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H11F4N |
---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
(2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c12-9-6-7(10-2-1-5-16-10)3-4-8(9)11(13,14)15/h3-4,6,10,16H,1-2,5H2/t10-/m1/s1 |
InChI Key |
LUXQAWYVSZIBGC-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2)C(F)(F)F)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.